molecular formula C16H14F3N5O2 B14934041 N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea

N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea

Cat. No.: B14934041
M. Wt: 365.31 g/mol
InChI Key: XZXPQQLNVUIEAG-UHFFFAOYSA-N
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Description

N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea: is a complex organic compound that features a triazolopyridine moiety and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.

    Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.

    Formation of the Urea Linkage: The final step involves the reaction of the triazolopyridine derivative with a trifluoromethoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the urea linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.

Medicine

In medicinal chemistry, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on these targets, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-phenylurea
  • N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(methoxy)phenyl]urea

Uniqueness

Compared to similar compounds, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.

Properties

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.31 g/mol

IUPAC Name

1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-[2-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C16H14F3N5O2/c17-16(18,19)26-12-6-2-1-5-11(12)21-15(25)20-9-8-14-23-22-13-7-3-4-10-24(13)14/h1-7,10H,8-9H2,(H2,20,21,25)

InChI Key

XZXPQQLNVUIEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3)OC(F)(F)F

Origin of Product

United States

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